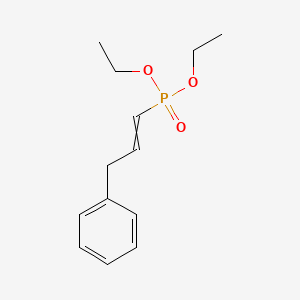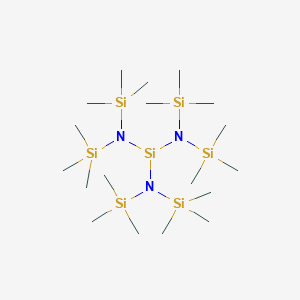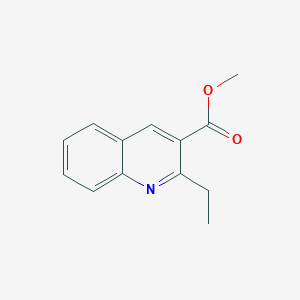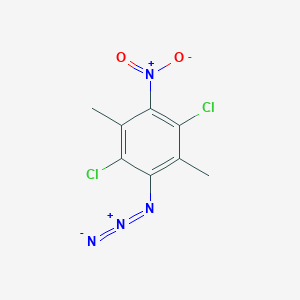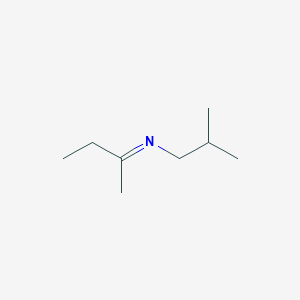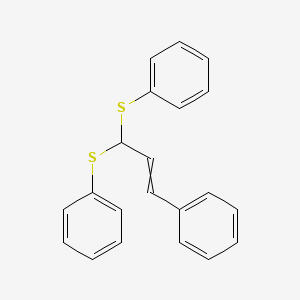
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene typically involves the reaction of a suitable precursor with phenylsulfanyl reagents under controlled conditions. One common method is the reaction of 3-phenyl-2-propenylidene with bis(phenylsulfanyl) reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzene rings .
Aplicaciones Científicas De Investigación
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules . The pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene
- 1,4-Bis(phenylsulfanyl)benzene
- 1,3-Bis(phenylsulfanyl)benzene
Comparison
Compared to similar compounds, 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is unique due to its specific structural arrangement, which can influence its reactivity and applications. The presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone provides distinct chemical properties that can be leveraged in various research and industrial applications .
Propiedades
Número CAS |
139224-79-6 |
|---|---|
Fórmula molecular |
C21H18S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
3,3-bis(phenylsulfanyl)prop-1-enylbenzene |
InChI |
InChI=1S/C21H18S2/c1-4-10-18(11-5-1)16-17-21(22-19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-17,21H |
Clave InChI |
BGWYDPLKWGLKRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


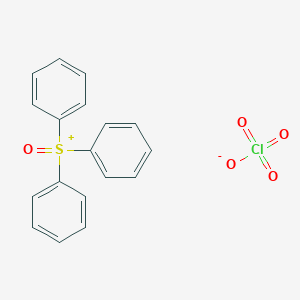
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
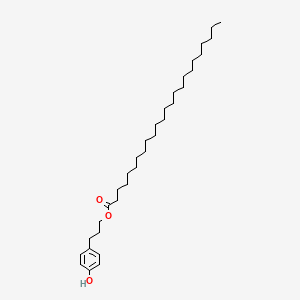
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
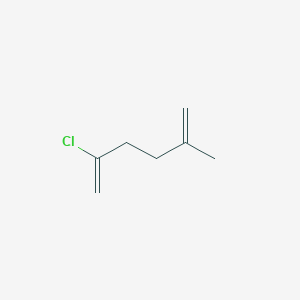
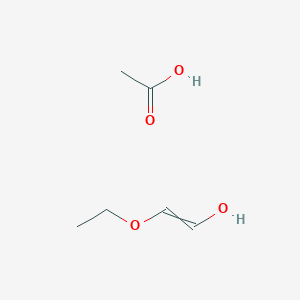
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
